2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

Description

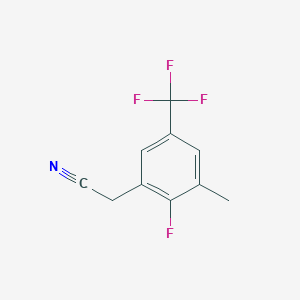

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound characterized by a phenyl ring substituted with fluorine (position 2), a methyl group (position 3), and a trifluoromethyl group (position 5). Its acetonitrile moiety (-CH2CN) enhances reactivity, making it a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications.

Properties

IUPAC Name |

2-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N/c1-6-4-8(10(12,13)14)5-7(2-3-15)9(6)11/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRTZVHYWRXDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nitrile Group Transformations

The nitrile group (-C≡N) undergoes characteristic reactions, including hydrolysis and reduction, which are foundational for synthesizing derivatives.

Hydrolysis to Carboxylic Acid or Amide

Under acidic or basic conditions, the nitrile group can be hydrolyzed to form either a carboxylic acid or an amide.

-

Acidic hydrolysis : Concentrated sulfuric acid (H₂SO₄) at 150–200°C converts the nitrile to a carboxylic acid .

-

Basic hydrolysis : Aqueous NaOH with hydrogen peroxide (H₂O₂) yields an amide intermediate.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, 150–200°C, 6–8 h | 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid |

| Basic Hydrolysis | NaOH (10%), H₂O₂, 80–100°C, 4–6 h | 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetamide |

Reduction to Amine

Catalytic hydrogenation or LiAlH₄ reduces the nitrile to a primary amine:

-

Catalytic hydrogenation : H₂ gas with Raney Ni or Pd/C at 50–80°C.

| Reagent | Conditions | Product |

|---|---|---|

| H₂ (Raney Ni) | 50–80°C, 10–15 bar, 12 h | 2-Fluoro-3-methyl-5-(trifluoromethyl)phenethylamine |

| LiAlH₄ | THF, reflux, 4–6 h | 2-Fluoro-3-methyl-5-(trifluoromethyl)phenethylamine |

Substitution with Amines

Fluorine displacement using amines requires polar aprotic solvents (e.g., DMF) and elevated temperatures :

-

Example : Reaction with morpholine at 120°C for 24 h yields a morpholine-substituted derivative.

| Nucleophile | Conditions | Product |

|---|---|---|

| Morpholine | DMF, 120°C, 24 h | 2-Morpholino-3-methyl-5-(trifluoromethyl)phenylacetonitrile |

Coupling Reactions

The nitrile group facilitates cross-coupling reactions, such as:

-

Suzuki Coupling : Requires a boronic acid and Pd catalyst (e.g., Pd(PPh₃)₄).

-

Cycloaddition : Formation of tetrazoles via [2+3] cycloaddition with NaN₃ under acidic conditions .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | Biaryl derivatives |

| Tetrazole Formation | NaN₃, ZnBr₂, DMF, 100°C, 24 h | 2-Fluoro-3-methyl-5-(trifluoromethyl)phenyltetrazole |

Electrophilic Substitution

Though the ring is deactivated by electron-withdrawing groups, directed ortho/para substitution is possible under strong conditions:

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2–4 h | Nitro derivatives (para to CF₃ group) |

Functionalization of the Methyl Group

The methyl group at position 3 can be oxidized to a carboxylic acid under harsh conditions:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 8–12 h | 2-Fluoro-3-carboxy-5-(trifluoromethyl)phenylacetonitrile |

Phase-Transfer Catalyzed Reactions

Alkali metal cyanides with phase-transfer catalysts (e.g., Aliquat 336) enable efficient substitution reactions :

-

Example : Displacement of fluorine with CN⁻ to form dinitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The incorporation of trifluoromethyl groups into drug design has been shown to enhance biological activity and pharmacokinetic properties. 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile serves as a potential intermediate in the synthesis of pharmaceuticals.

Case Study: Antidepressants

Research indicates that compounds with trifluoromethyl groups exhibit increased potency in inhibiting serotonin uptake. For instance, the inclusion of a trifluoromethyl group in certain antidepressants has been reported to enhance their efficacy significantly, making them more effective than their non-fluorinated counterparts .

Table 1: Comparison of Biological Activity of Fluorinated vs Non-Fluorinated Compounds

| Compound Type | Activity Level | Notes |

|---|---|---|

| Non-fluorinated | Low | Baseline activity |

| Fluorinated | High | Enhanced potency and selectivity |

Agrochemicals

Pesticide Development

Fluorinated compounds are increasingly being utilized in the development of agrochemicals due to their improved stability and efficacy. This compound can be used as a building block for developing new pesticides.

Case Study: Herbicides

Studies have shown that herbicides containing trifluoromethyl groups demonstrate greater herbicidal activity and selectivity against target weeds while minimizing harm to non-target species. The structural modifications provided by this compound allow for enhanced binding to plant enzymes involved in growth regulation .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as increased chemical resistance and thermal stability.

Case Study: Coatings

Fluorinated polymers derived from this compound have been investigated for use in protective coatings that require high durability and resistance to harsh environmental conditions. Their application can lead to longer-lasting materials with reduced maintenance needs .

Toxicological Profile

While exploring the applications, it is crucial to consider the toxicological profile of this compound. Data indicates that exposure can lead to skin irritation and serious eye damage, necessitating careful handling procedures in laboratory environments .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets and pathways within a given system. The presence of fluorine and trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes or receptors. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s properties are strongly influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

Physicochemical Properties

Electronic Effects :

- The target compound’s trifluoromethyl (-CF3) and fluorine (-F) groups are electron-withdrawing, polarizing the aromatic ring. The methyl (-CH3) group at position 3 provides mild electron donation, creating a unique electronic profile for selective reactions .

- In 5-Chloro-2-(trifluoromethyl)phenylacetonitrile , chlorine’s stronger electron-withdrawing effect compared to fluorine may reduce ring activation in electrophilic substitutions.

- Pyridine-containing analogs (e.g., ) exhibit planar rigidity, reducing conformational flexibility compared to purely phenyl-based structures.

Biological Activity

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H7F4N

- Molecular Weight : 217.167 g/mol

- IUPAC Name : 2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile

The biological activity of this compound is largely attributed to its unique chemical structure, which includes fluorine and trifluoromethyl groups. These groups enhance the compound's stability and reactivity, allowing it to interact with specific molecular targets such as enzymes or receptors. The interactions can lead to various biological effects, including modulation of enzymatic activity and potential therapeutic effects in drug discovery .

Medicinal Chemistry

The compound is being investigated for its role in the development of fluorinated pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug design. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly increase the potency of drugs targeting serotonin uptake and reverse transcriptase inhibition .

Agrochemicals

In agrochemical applications, this compound has been identified as a potential candidate for developing herbicides and pesticides due to its effective interaction with biological pathways in plants.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that modifications to the phenyl ring could enhance antiproliferative activity, with some derivatives showing GI50 values below 0.01 µM against targeted cancer cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects of this compound. Current data suggest:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye damage.

- Endocrine Disruption : No evidence of endocrine-disrupting properties has been found in existing literature .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines with GI50 < 0.01 µM |

| Enzyme Inhibition | Effective inhibition of tubulin polymerization |

| Toxicity | Causes skin and eye irritation; no endocrine disruption detected |

Q & A

Basic: What are the recommended synthetic routes for 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via Knoevenagel condensation or nucleophilic substitution using fluorinated aromatic precursors. For example:

- Step 1 : Start with 2-fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide. React with sodium cyanide (NaCN) in a polar aprotic solvent (e.g., DMF) under inert conditions at 60–80°C for 12–24 hours .

- Step 2 : Optimize yield by adjusting catalyst loading (e.g., phase-transfer catalysts like tetrabutylammonium bromide) and temperature gradients to minimize side reactions (e.g., hydrolysis of nitrile groups).

- Step 3 : Monitor purity via GC-MS or HPLC (≥97% purity threshold) and use column chromatography (silica gel, hexane/ethyl acetate eluent) for purification .

Basic: What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Avoid inhalation of vapors/dust; implement local exhaust ventilation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and degradation. Separate from oxidizers (e.g., peroxides) and strong acids/bases .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste per EPA/OSHA guidelines .

Advanced: How can spectroscopic and computational methods resolve structural ambiguities in fluorinated phenylacetonitrile derivatives?

Methodological Answer:

- ¹⁹F NMR : Identify fluorine environments (e.g., -CF₃ vs. aryl-F signals). For 2-Fluoro-3-methyl-5-(trifluoromethyl) substitution, expect distinct δ = -60 to -65 ppm (CF₃) and δ = -110 to -115 ppm (aryl-F) .

- DFT Calculations : Use Gaussian or ORCA to model geometry-optimized structures. Compare computed IR/Raman spectra with experimental data to confirm regiochemistry .

- X-ray Crystallography : Resolve crystal packing effects on nitrile group orientation, especially if polymorphism is suspected .

Advanced: What strategies mitigate contradictions in reported fluorescence properties of trifluoromethylphenylacetonitrile derivatives?

Methodological Answer:

- Solvent Effects : Test solvatochromism in solvents of varying polarity (e.g., hexane vs. DMSO) to assess emission wavelength shifts. Use Lippert-Mataga plots to correlate Stokes shifts with solvent polarity .

- Aggregation Studies : Conduct AIE (Aggregation-Induced Emission) experiments by increasing water fraction in THF/water mixtures. Compare quantum yields in dispersed vs. aggregated states .

- Batch Consistency : Standardize synthetic protocols (e.g., recrystallization from ethanol/water) to minimize impurities affecting fluorescence .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Reactivity Screening : Use DFT to calculate Fukui indices for electrophilic/nucleophilic sites. The nitrile group may act as an electron-withdrawing group, activating adjacent C-H bonds for functionalization .

- Transition State Analysis : Simulate Suzuki-Miyaura coupling using Pd catalysts. Identify energy barriers for oxidative addition steps involving aryl halides .

- Kinetic Isotope Effects (KIE) : Compare deuterated vs. non-deuterated substrates to probe rate-determining steps in C–H activation .

Advanced: What analytical workflows address discrepancies in reported thermal stability data for trifluoromethylphenylacetonitriles?

Methodological Answer:

- TGA-DSC : Perform thermogravimetric analysis under N₂ (heating rate: 10°C/min) to determine decomposition onset temperatures. Compare with literature values (±5°C tolerance) .

- Isothermal Aging : Incubate samples at 100°C for 24–72 hours and monitor nitrile hydrolysis via FTIR (disappearance of C≡N peak at ~2250 cm⁻¹) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates under storage conditions (e.g., activation energy from TGA data) .

Advanced: How can this compound be integrated into functional materials (e.g., sensors or OLEDs)?

Methodological Answer:

- Electron-Transport Layers : Blend with polymers (e.g., PMMA) and measure electron mobility via space-charge-limited current (SCLC) . Optimize doping ratios for OLED efficiency .

- Chemosensor Design : Functionalize with thiophene or triphenylamine moieties to enhance selectivity for metal ions (e.g., Cu²⁺). Validate via fluorescence quenching assays .

- Morphology Control : Use AFM or TEM to characterize thin-film crystallinity and correlate with optoelectronic performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.